4-[(4-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID
Overview
Description
4-[(4-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a thiazolidine ring, and a benzoic acid moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
The synthesis of 4-[(4-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID involves multiple steps, including the formation of the thiazolidine ring and the introduction of the fluorophenyl group. The reaction conditions typically require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(4-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(4-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions .
Comparison with Similar Compounds
Similar compounds to 4-[(4-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)METHYL]BENZOIC ACID include:
4-(4-Methoxyphenoxy)benzoic acid: Shares a similar benzoic acid moiety but lacks the thiazolidine ring and fluorophenyl group.
4-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid: Contains a formyl group instead of the thiazolidine ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO6S/c1-33-22-12-18(6-11-21(22)34-15-17-2-7-19(8-3-17)25(30)31)13-23-24(29)28(26(32)35-23)14-16-4-9-20(27)10-5-16/h2-13H,14-15H2,1H3,(H,30,31)/b23-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXPCBSANHRWFG-QRVIBDJDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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